molecular formula C17H21N3OS2 B2799257 2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one CAS No. 1226429-58-8

2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2799257
CAS No.: 1226429-58-8
M. Wt: 347.5
InChI Key: GVAPLFLQNQUJPN-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions involving halogenated intermediates.

    Attachment of the Benzylthio Group: The benzylthio group can be introduced by reacting the intermediate with benzylthiol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Thiadiazole derivatives have shown antimicrobial, antifungal, and anticancer activities, making this compound a candidate for biological studies.

    Medicine: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one: can be compared with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the benzylthio group and the piperidine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 2-(benzylsulfanyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one is a synthetic derivative featuring a benzylsulfanyl group and a piperidine ring substituted with a thiadiazole moiety. This structure suggests potential biological activities, particularly in the fields of oncology and neuropharmacology. The aim of this article is to explore the biological activities associated with this compound, focusing on its anticancer and neuroprotective properties.

Chemical Structure

The molecular formula for the compound is C17H23N3SC_{17}H_{23}N_3S, with a molecular weight of approximately 317.51 g/mol. Its structure is characterized by the presence of the following functional groups:

  • Benzylsulfanyl : A sulfur atom bonded to a benzyl group, which may enhance lipophilicity and biological activity.
  • Thiadiazole : A five-membered heterocyclic compound known for its diverse pharmacological properties.
  • Piperidine : A six-membered ring that is commonly found in various pharmacologically active compounds.

Anticancer Activity

Several studies have investigated the anticancer properties of thiadiazole derivatives, including those similar to our compound. Notably:

  • Cytotoxicity Assays :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the thiadiazole scaffold have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells .
    • A related study reported that certain 1,3,4-thiadiazole derivatives exhibited IC50 values as low as 2.32 µg/mL against MCF-7 cells, indicating strong antiproliferative activity .
  • Mechanism of Action :
    • The mechanism involves cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This action is believed to be mediated by the downregulation of key survival pathways such as MMP2 and VEGFA .

Neuroprotective Activity

The potential neuroprotective effects of thiadiazole derivatives have also been explored:

  • Acetylcholinesterase Inhibition :
    • Compounds similar to our target have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. For example, certain derivatives demonstrated IC50 values in the nanomolar range (e.g., 1.82 nM), indicating potent inhibition .
    • The presence of the piperidine moiety is thought to enhance binding affinity to the enzyme's active site, similar to donepezil, a well-known Alzheimer's medication .

Case Study 1: Anticancer Efficacy

In a study evaluating various thiadiazole derivatives:

  • Objective : To assess the growth inhibitory effects on MCF-7 and HepG2 cell lines.
  • Results : The most potent derivative exhibited an IC50 of 2.32 µg/mL against MCF-7 cells, significantly outperforming standard chemotherapeutics like 5-Fluorouracil .

Case Study 2: Neuroprotection

A recent investigation focused on the neuroprotective potential of thiadiazole-based compounds:

  • Objective : To evaluate acetylcholinesterase inhibition.
  • Results : Several compounds showed IC50 values below 10 nM, suggesting they could serve as effective leads for developing new treatments for Alzheimer's disease .

Data Tables

Activity TypeCell LineIC50 (µg/mL)Reference
AnticancerMCF-72.32
AnticancerHepG210.10
Acetylcholinesterase InhibitionN/A1.82 nM

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-13-18-19-17(23-13)15-8-5-9-20(10-15)16(21)12-22-11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAPLFLQNQUJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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